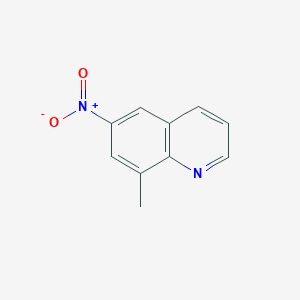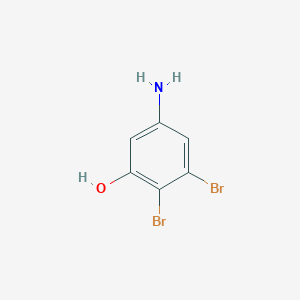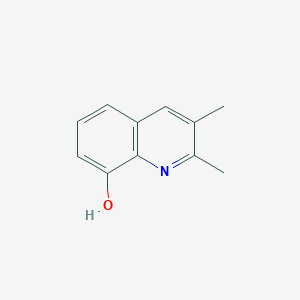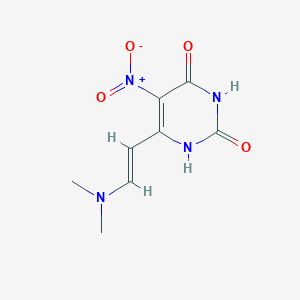
N-(3-bromo-4-methylphenyl)methanesulfonamide
Overview
Description
“N-(3-bromo-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-bromo-4-methylaniline with methanesulfonyl chloride in the presence of pyridine . The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Then, ethyl acetate is added and the organic layer is washed with a 1 N aqueous solution of HCl. The organic layer is dried over MgSO4, filtered, and concentrated to dryness to give the title compound as a brown solid .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Computational Study and Molecular Properties
N-(3-bromo-4-methylphenyl)methanesulfonamide, along with similar compounds, has been the subject of a computational study investigating molecular conformation, NMR chemical shifts, and vibrational transitions. These studies, based on Density Functional Theory (DFT), provide insight into the molecular structure and properties of such compounds, which is essential for understanding their behavior in various applications (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Chemical Reactivity
Another key area of research involves the synthesis and reactivity of related methanesulfonamide derivatives. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides highlights the versatility of these compounds in organic synthesis, leading to a range of functionalized products (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Crystallographic and Structural Analysis
The crystal structures of various methanesulfonamide derivatives, including those related to this compound, have been extensively studied. These analyses provide detailed information on intermolecular interactions, molecular geometries, and hydrogen bonding patterns, which are crucial for understanding their potential applications in various fields (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Catalysis and Synthesis Methodologies
Research also focuses on developing efficient catalytic methods for N-arylation of methanesulfonamide, demonstrating the potential of these compounds in the synthesis of complex molecules. This method is particularly notable for avoiding genotoxic impurities, which is a significant concern in pharmaceutical manufacturing (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Chemoselective Acylation Reagents
This compound and similar compounds have been investigated as chemoselective acylation reagents. These studies explore the structure-reactivity relationships of these reagents, highlighting their potential utility in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Safety and Hazards
The safety information for “N-(3-bromo-4-methylphenyl)methanesulfonamide” indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSTSKNTABTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate](/img/structure/B3215652.png)

![[1,2'-Binaphthalen]-4-ylboronic acid](/img/structure/B3215675.png)
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B3215687.png)





